trans-3-Decene

Description

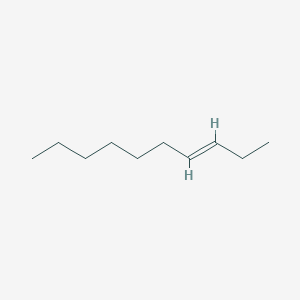

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-dec-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRWIAHBVAYKIZ-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19150-21-1 | |

| Record name | trans-3-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019150211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mechanistic Investigations of Chemical Reactivity Involving Trans 3 Decene

Electrophilic and Radical Addition Pathways

Epoxidation Reaction Mechanisms

The epoxidation of trans-3-decene involves the addition of an oxygen atom across the double bond to form an epoxide, specifically trans-3,4-epoxydecane. This transformation is typically achieved using a peroxyacid (RCO₃H). The reaction proceeds via a concerted mechanism where the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid. libretexts.org This concerted pathway ensures that the stereochemistry of the starting alkene is retained in the product; thus, this compound yields the trans-epoxide. libretexts.orgaceorganicchem.com

The mechanism involves a single transition state where several bonding changes occur simultaneously: the pi bond of the alkene attacks the terminal oxygen of the peroxyacid, this oxygen forms a bond with both carbons of the double bond, the weak oxygen-oxygen single bond of the peroxyacid cleaves, and the proton of the hydroxyl group is transferred to the newly formed carbonyl group. youtube.com

In certain catalytic epoxidation systems, such as those employing methyltrioxorhenium (MTO) with hydrogen peroxide as the oxidant, pyridine and its derivatives can act as ancillary ligands. These additives can significantly influence the reaction's efficiency and the catalyst's lifetime. For trans-disubstituted alkenes like this compound, the addition of a pyridine derivative, such as 3-cyanopyridine, has been shown to enhance the system's efficiency, leading to high yields of the corresponding epoxide. nih.gov

Pyridine additives can coordinate to the metal center, modifying its electronic properties and steric environment. This can prevent catalyst decomposition and the formation of less active species. The basic nature of pyridine can also neutralize any acidic byproducts that might otherwise lead to the opening of the newly formed epoxide ring. Studies on other alkenes have shown that the presence of pyridine derivatives can substantially increase the conversion of the starting material. nih.govmdpi.com For instance, in some iron-catalyzed oxidation reactions, the addition of pyridine led to a 1.5-fold increase in conversion, and certain substituted pyridines increased conversion by up to 2.5 times. mdpi.com

Below is a representative data table illustrating the potential effect of pyridine additives on the conversion of a generic trans-alkene to its epoxide in a catalyzed reaction.

| Catalyst System | Additive (molar ratio to catalyst) | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| MTO / H₂O₂ | None | 25 | 4 | 65 |

| MTO / H₂O₂ | Pyridine (10:1) | 25 | 4 | 85 |

| MTO / H₂O₂ | 3-Cyanopyridine (10:1) | 25 | 4 | 92 |

This data is illustrative and based on typical results for trans-disubstituted alkenes; it does not represent empirically determined values for this compound.

Halogenation Reactions across the Double Bond

The halogenation of this compound with diatomic halogens like bromine (Br₂) or chlorine (Cl₂) is a classic example of an electrophilic addition reaction. The reaction proceeds with anti-stereoselectivity, meaning the two halogen atoms add to opposite faces of the double bond. masterorganicchemistry.com

The mechanism involves the polarization of the halogen-halogen bond as it approaches the electron-rich double bond of the alkene. lumenlearning.com The alkene's pi electrons attack the electrophilic halogen, leading to the formation of a cyclic halonium ion intermediate (e.g., a bromonium ion) and a halide ion. chemistrysteps.comleah4sci.com This three-membered ring intermediate is then attacked by the halide ion in a backside, Sₙ2-like manner. masterorganicchemistry.com This backside attack is responsible for the observed anti-addition. For this compound, this results in the formation of (3R,4S)-3,4-dihalodecane and its enantiomer, (3S,4R)-3,4-dihalodecane, which is a meso compound.

The reaction is stereospecific; the stereochemistry of the starting alkene dictates the stereochemistry of the product. youtube.com

Carboboration Reactions

Carboboration is a reaction where a carbon-boron bond is added across a double bond, simultaneously forming a new carbon-carbon and a new carbon-boron bond. wikipedia.org For unactivated internal alkenes like this compound, these reactions can be challenging and often require transition metal catalysis. nih.gov However, transition-metal-free methods have also been developed, particularly for strained alkenes. acs.org

One plausible mechanism for the carboboration of an unactivated alkene involves a radical pathway. acs.orgnih.gov In a three-component reaction involving an alkyl halide, a diboron reagent, and the alkene, a radical initiator can generate an alkyl radical. This radical then adds to the double bond of this compound, forming a new carbon-centered radical. This new radical can then react with the diboron reagent to form the carboborated product and regenerate a boryl radical to propagate the chain.

The regioselectivity of the addition would depend on the specific reagents and conditions used. For internal, unstrained alkenes, achieving high yields and selectivity can be difficult compared to terminal alkenes. acs.orgnih.gov

Oxidation and Reduction Processes

Oxidative Cleavage and Functionalization

The double bond of this compound can be completely cleaved through oxidative processes, leading to the formation of smaller carbonyl-containing molecules. The identity of the products depends on the oxidizing agent and the subsequent workup conditions. libretexts.orglibretexts.org

One of the most common methods for oxidative cleavage is ozonolysis . lumenlearning.com In this two-step process, this compound first reacts with ozone (O₃) at low temperatures to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide. libretexts.org The ozonide is then treated with a workup reagent to yield the final products.

A reductive workup (e.g., using dimethyl sulfide, (CH₃)₂S, or zinc and water) will cleave the ozonide to produce aldehydes or ketones. pressbooks.pub For this compound, this would yield propanal and heptanal.

An oxidative workup (e.g., using hydrogen peroxide, H₂O₂) will further oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com In the case of this compound, this would result in propanoic acid and heptanoic acid.

Another strong oxidizing agent capable of cleaving the double bond is potassium permanganate (KMnO₄) under hot, basic conditions. pressbooks.pub This method typically leads to the formation of carboxylic acids or ketones. For this compound, treatment with hot, basic KMnO₄ followed by acidic workup would yield propanoic acid and heptanoic acid.

The table below summarizes the expected products from the oxidative cleavage of this compound under different conditions.

| Reagent/Conditions | Workup | Products |

| 1. O₃, -78 °C | 2. (CH₃)₂S | Propanal, Heptanal |

| 1. O₃, -78 °C | 2. H₂O₂ | Propanoic Acid, Heptanoic Acid |

| 1. KMnO₄, NaOH, heat | 2. H₃O⁺ | Propanoic Acid, Heptanoic Acid |

Catalytic Hydrogenation to Saturated Analogues

Catalytic hydrogenation is a fundamental addition reaction in which hydrogen atoms are added across the double bond of an alkene, converting it into a saturated alkane. chemistrytalk.orglibretexts.org In the case of this compound, this reaction yields its saturated analogue, n-decane. The process requires the presence of a metal catalyst to facilitate the breaking of the strong H-H bond and to lower the activation energy of the reaction. pressbooks.pub

The reaction is typically carried out by exposing a solution of the alkene to hydrogen gas (H₂) under pressure in the presence of a catalyst. openstax.org This process is formally a reduction of the alkene. chemistrytalk.org

Common Heterogeneous Catalysts for Alkene Hydrogenation

| Catalyst | Common Form | Notes |

|---|---|---|

| Palladium | Palladium on carbon (Pd/C) | A widely used, effective, and common laboratory catalyst that maximizes surface area. pressbooks.pubopenstax.org |

| Platinum | Platinum(IV) oxide (PtO₂), Adams' catalyst | A highly effective catalyst, often used in the form of its oxide. pressbooks.pubopenstax.org |

| Nickel | Raney Nickel (Ra-Ni) | A finely divided nickel catalyst, also commonly used, particularly in industrial applications. chemistrytalk.orgpressbooks.pub |

The hydrogenation reaction occurs on the surface of these solid metal catalysts, making it a heterogeneous process. openstax.org The general mechanism involves the adsorption of both the hydrogen gas and the this compound molecules onto the catalyst surface. libretexts.orgstudy.com The H-H bond is weakened and cleaved by the metal, and the hydrogen atoms are then added sequentially to the carbons of the double bond. chemistrytalk.orglibretexts.org The resulting n-decane molecule then desorbs from the catalyst surface, freeing the active site for another cycle. chemistrytalk.orgstudy.com

Isomerization Phenomena

Isomerization involves the conversion of a molecule into an isomer with a different arrangement of atoms. For this compound, two primary types of isomerization are significant: geometric and positional.

Geometric isomerism, also known as cis-trans isomerism, arises from the restricted rotation around a carbon-carbon double bond. chemguide.co.ukorganicmystery.com this compound and cis-3-decene (B91391) are geometric isomers, differing in the spatial orientation of the alkyl groups attached to the double-bonded carbons. nist.govunizin.org The trans isomer has the alkyl chains on opposite sides of the double bond, while the cis isomer has them on the same side. libretexts.org

The interconversion between this compound and cis-3-decene can occur under certain catalytic conditions, often as a competing reaction during catalytic hydrogenation. wikipedia.org The mechanism for this isomerization on a metal catalyst surface involves the reversible formation of an alkyl-metal intermediate. After the first hydrogen atom adds to one of the double-bonded carbons, the resulting intermediate is attached to the catalyst surface by a single bond. Rotation can occur around this single bond before the species either reverts to an alkene by losing a hydrogen atom back to the catalyst or proceeds to the fully saturated alkane. If it reverts to the alkene, it can be released as either the cis or trans isomer, allowing for interconversion. wikipedia.org

Positional isomerization involves the migration of the carbon-carbon double bond to a different position within the carbon chain. lsu.edu Starting from this compound, the double bond can move to form other decene isomers, such as 2-decene or 4-decene. This transformation is a powerful tool for generating different alkene regioisomers. nih.govnih.gov

This process is often catalyzed by transition metals or acids. lsu.edulibretexts.org One common mechanism involves a metal-hydride addition-elimination sequence. A metal hydride catalyst adds across the double bond of this compound. The resulting metal-alkyl intermediate can then undergo β-hydride elimination, where a hydrogen atom from an adjacent carbon is removed, reforming a double bond in a new position and regenerating the metal hydride catalyst. libretexts.org

Potential Positional Isomers Formed from 3-Decene

| Isomer Name | Structure | Type |

|---|---|---|

| 1-Decene | CH₂=CH(CH₂)₇CH₃ | Terminal Alkene |

| 2-Decene | CH₃CH=CH(CH₂)₆CH₃ | Internal Alkene |

| 4-Decene | CH₃(CH₂)₂CH=CH(CH₂)₄CH₃ | Internal Alkene |

| 5-Decene | CH₃(CH₂)₃CH=CH(CH₂)₃CH₃ | Internal Alkene |

Catalytic Reaction Mechanism Elucidation

Understanding the detailed step-by-step pathway of a catalytic reaction is crucial for optimizing conditions and developing new catalysts. The mechanisms for reactions involving this compound can be broadly categorized as homogeneous or heterogeneous.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically dissolved in a solvent. wikipedia.org A classic example is the hydrogenation of alkenes using Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I), [RhCl(PPh₃)₃]. vedantu.comwikipedia.org

The mechanism for hydrogenation with Wilkinson's catalyst is known as Tolman's catalytic cycle, which consists of several key steps. slideshare.net This cycle allows the catalyst to shuttle between 16- and 18-electron configurations, which is energetically favorable. slideshare.net

Steps in Tolman's Catalytic Cycle for Hydrogenation

| Step | Process | Description |

|---|---|---|

| 1 | Ligand Dissociation | The 16-electron precatalyst, [RhCl(PPh₃)₃], first dissociates a triphenylphosphine (PPh₃) ligand to form a highly reactive 14-electron species. wikipedia.orglibretexts.org |

| 2 | Oxidative Addition | Molecular hydrogen (H₂) adds to the metal center, breaking the H-H bond and forming a dihydrido-rhodium(III) complex. wikipedia.org |

| 3 | Alkene Coordination | The alkene, this compound, coordinates to the vacant site on the rhodium complex. vedantu.com |

| 4 | Migratory Insertion | One of the hydride ligands is transferred from the metal to one of the alkene's carbon atoms, forming a rhodium-alkyl intermediate. This is often the rate-limiting step. wikipedia.org |

| 5 | Reductive Elimination | The second hydride ligand is transferred to the other carbon, and the resulting alkane, n-decane, is eliminated from the metal center, regenerating the 14-electron catalyst. slideshare.netlibretexts.org |

In heterogeneous catalysis, the reaction occurs at the interface between two phases, such as a solid catalyst and liquid or gaseous reactants. wikipedia.org The hydrogenation of this compound using a solid metal catalyst like palladium, platinum, or nickel is a prime example. openstax.orgpressbooks.pub

The most widely accepted model for this process is based on the Langmuir-Hinshelwood mechanism, where the reaction occurs between two adsorbed species on the catalyst surface. wikipedia.org

General Steps in Heterogeneous Catalytic Hydrogenation

| Step | Process | Description |

|---|---|---|

| 1 | Diffusion | Reactant molecules (this compound and H₂) diffuse from the bulk phase to the catalyst surface. wikipedia.orgyoutube.com |

| 2 | Adsorption | Both reactants are adsorbed onto the active sites of the metal surface. Hydrogen molecules dissociate into individual hydrogen atoms upon adsorption. chemistrytalk.orgstudy.comwikipedia.org |

| 3 | Surface Reaction | An adsorbed hydrogen atom is transferred to one of the carbons of the adsorbed alkene, forming an alkyl intermediate that remains bonded to the surface. chemistrytalk.orglibretexts.org A second hydrogen atom then transfers to the adjacent carbon. chemistrytalk.orglibretexts.org |

| 4 | Desorption | The newly formed product molecule, n-decane, has a weaker affinity for the surface and desorbs back into the bulk phase. study.comwikipedia.org |

| 5 | Catalyst Regeneration | The active site on the catalyst surface is now free to adsorb new reactant molecules, allowing the cycle to repeat. chemistrytalk.org |

Because both hydrogen atoms are delivered from the catalyst surface, they typically add to the same side of the double bond, a process known as syn-addition. libretexts.orgopenstax.orgpressbooks.pub

Organocatalytic Reaction Mechanisms

The application of organocatalysis to non-activated internal alkenes such as this compound presents a significant challenge in synthetic chemistry due to the inherent low reactivity of the carbon-carbon double bond. Unlike alkenes activated by adjacent electron-withdrawing or -donating groups, the double bond in this compound is nucleophilic but lacks strong polarization, making it less susceptible to attack by many organocatalytic intermediates. Consequently, research in this specific area is still developing. However, by drawing parallels from studies on other non-activated internal olefins, plausible mechanistic pathways for the organocatalytic functionalization of this compound can be proposed. These hypothetical mechanisms primarily revolve around activation of an electrophilic reaction partner by a chiral organocatalyst, which then undergoes a stereocontrolled reaction with the alkene.

One potential avenue for the organocatalytic functionalization of this compound is through Brønsted acid catalysis. Chiral phosphoric acids (CPAs) and other strong Brønsted acids have emerged as powerful catalysts for a variety of asymmetric transformations. In the context of a reaction involving an electrophile (e.g., an aldehyde or imine), the Brønsted acid would protonate the electrophile, significantly lowering its LUMO energy and activating it for nucleophilic attack by the alkene.

A proposed catalytic cycle for a hypothetical hydroamination of this compound with an imine, catalyzed by a chiral phosphoric acid, is depicted below.

Proposed Catalytic Cycle for Brønsted Acid-Catalyzed Hydroamination of this compound:

Activation of the Electrophile: The chiral phosphoric acid catalyst forms a hydrogen bond with the nitrogen atom of the imine, protonating it to form a highly reactive iminium ion. This protonation is a rapid and reversible process. The chiral environment around the protonated imine is dictated by the stereochemistry of the catalyst.

Nucleophilic Attack: The electron-rich double bond of this compound acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This is the stereodetermining step of the reaction. The chiral counterion (the conjugate base of the phosphoric acid) shields one face of the iminium ion, directing the alkene to attack from the less sterically hindered face. This leads to the formation of a transient carbocationic intermediate. The orientation of the attack is governed by the steric and electronic properties of both the catalyst and the substrates.

Deprotonation and Product Formation: A subsequent deprotonation of the carbocationic intermediate, potentially assisted by the conjugate base of the catalyst, leads to the formation of the final product and regeneration of the chiral phosphoric acid catalyst, allowing it to enter a new catalytic cycle.

Another plausible organocatalytic approach for the functionalization of this compound involves the use of bifunctional catalysts, such as chiral thioureas. These catalysts possess both a hydrogen-bond donating thiourea moiety and a Brønsted basic site (e.g., a tertiary amine). This dual functionality allows them to activate both the nucleophile and the electrophile simultaneously.

While thiourea catalysts are most commonly employed in reactions with activated substrates, a hypothetical conjugate addition of a pronucleophile to an activated acceptor, where this compound is not directly functionalized but influences the stereochemical outcome, can be envisioned. A more direct, yet challenging, application would be a formal hydrofunctionalization reaction. For instance, in a hypothetical transfer hydrogenation, a Hantzsch ester could serve as the hydride source.

Proposed Mechanism for a Thiourea-Catalyzed Reaction Involving an Alkene:

In a reaction not directly involving functionalization of the C=C bond but where its presence is crucial, such as a remote functionalization, the mechanism would be highly substrate-dependent. Direct asymmetric functionalization of this compound via thiourea catalysis remains a formidable challenge due to the difficulty in activating the alkene itself through hydrogen bonding.

The following table summarizes hypothetical research findings for proposed organocatalytic reactions involving this compound, based on analogous systems.

| Catalyst Type | Proposed Reaction | Hypothetical Electrophile | Key Mechanistic Feature | Predicted Outcome |

| Chiral Phosphoric Acid | Hydroamination | N-Benzylimine | Activation of the imine via protonation; stereocontrolled nucleophilic attack by the alkene. | Enantioenriched amine with a new stereocenter at the former imine carbon. |

| Chiral Thiourea | Conjugate Addition (indirect involvement) | Nitroolefin | Dual activation of the nitroolefin and a separate nucleophile via hydrogen bonding. | Stereoselective formation of a Michael adduct, with the stereochemistry potentially influenced by the steric bulk of the nearby decene chain. |

It is crucial to emphasize that these are proposed mechanistic pathways. The successful application of organocatalysis to a non-activated internal alkene like this compound would require the development of highly active and specifically designed organocatalysts capable of overcoming the high activation barrier associated with the functionalization of such unreactive substrates. Future research in this area will likely focus on the design of novel organocatalysts with enhanced acidity or basicity, and unique steric properties to effectively control the stereochemistry of reactions involving challenging substrates like this compound.

Advanced Analytical and Spectroscopic Characterization Techniques in Alkene Research

Chromatographic Separation and Identification

Chromatography is a fundamental technique for separating components of a mixture. For a volatile compound like trans-3-decene, gas chromatography is the method of choice.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level. In the context of decene isomers, GC separates compounds like this compound from cis-3-decene (B91391) and other positional isomers based on their boiling points and interactions with the chromatographic column. vurup.sk While isomers can have very similar mass spectra, their different retention times in the GC allow for their distinction. technologynetworks.com

Once separated, the molecules are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the fragments. openstax.org For this compound, the molecular ion peak is observed at m/z 140, corresponding to its molecular weight. mo.govrsc.org The fragmentation pattern, which includes characteristic peaks, helps in confirming the structure. mo.gov GC-MS analysis has been used to detect this compound in various complex mixtures, including volatile compounds from chili varieties and products from catalytic pyrolysis. researchgate.netcore.ac.ukuc.edu

It's important to note that while GC-MS is excellent for separating many isomers, some may co-elute or have nearly identical mass spectra, requiring complementary techniques for unambiguous identification. technologynetworks.comic.ac.uk For instance, the mass spectra of different decene isomers can be very similar, making chromatographic separation essential for accurate identification. sbras.ru

The Kovats retention index (KI) is a standardized method used in gas chromatography to convert retention times into system-independent constants. tum.de This is particularly useful for comparing results between different laboratories and analytical setups. The retention index of a compound is determined by normalizing its retention time to that of adjacent n-alkanes. tum.de

For this compound, the reported Kovats retention index varies depending on the type of GC column used (e.g., polar vs. non-polar). On a standard non-polar column, the Kovats index for this compound is consistently reported in the range of 993 to 1000.8. nih.govkirj.ee On a standard polar column, the value is higher, typically around 1042 to 1046. nih.gov These indices are valuable for distinguishing this compound from its isomers, as even small structural differences, like the position or geometry of the double bond, can lead to measurable differences in retention indices. vurup.sk For example, trans-isomers with an even-numbered double bond position tend to have increased retention on liquid crystalline phases compared to their cis counterparts. vurup.sk

| Column Type | Retention Index Range | Reference |

|---|---|---|

| Standard Non-Polar | 993 - 1000.8 | nih.govkirj.ee |

| Semi-Standard Non-Polar | 985 - 989.1 | nih.gov |

| Standard Polar | 1042 - 1046.4 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure of this compound. rsc.org

In the ¹H NMR spectrum of this compound, the protons attached to the double bond (olefinic protons) are of particular interest. Their chemical shifts and coupling constants provide definitive evidence for the trans configuration. The signals for the olefinic protons in this compound typically appear in the range of δ 5.38-5.43 ppm. rsc.org

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. For this compound, the carbons of the double bond appear at characteristic chemical shifts. The reported ¹³C NMR chemical shifts for the olefinic carbons are around 131.9 and 124.7 ppm. rsc.org The diastereomeric purity of this compound can be confirmed by the absence of signals corresponding to the cis-isomer. rsc.org

| Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|

| ¹H (Olefinic) | ~5.38 - 5.43 | rsc.org |

| ¹³C (Olefinic) | 131.9 | rsc.org |

| 124.7 | rsc.org |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups. In alkenes, the C=C stretch and the C-H bonds associated with the double bond have characteristic absorption bands. acenet.eduspcmc.ac.in

For trans-disubstituted alkenes like this compound, the C=C stretching vibration typically appears in the range of 1660-1680 cm⁻¹. spectroscopyonline.com However, this peak can be weak in symmetrically substituted trans-alkenes. spcmc.ac.in A more reliable and diagnostic absorption for trans isomers is the out-of-plane C-H bending (wagging) vibration, which gives a strong and sharp peak around 965 ± 5 cm⁻¹. spectroscopyonline.comresearchgate.net This band is a key indicator of the trans configuration. The C-H stretching vibrations for the sp² hybridized carbons of the double bond are expected to appear just above 3000 cm⁻¹. spectroscopyonline.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| C-H Stretch (sp²) | 3000 - 3100 | Variable | spectroscopyonline.com |

| C=C Stretch | 1660 - 1680 | Weak to Medium | spcmc.ac.inspectroscopyonline.com |

| C-H Out-of-Plane Bend (Wag) | ~965 | Strong, Sharp | spectroscopyonline.comresearchgate.net |

Mass Spectrometry Fragmentation Pattern Analysis for Isomer Distinction

Mass spectrometry (MS), particularly when coupled with an ionization technique like electron ionization (EI), causes molecules to fragment in predictable ways. The analysis of these fragmentation patterns can provide valuable information for distinguishing between isomers that might otherwise be difficult to identify. libretexts.org

Alkenes generally show a more abundant molecular ion peak compared to their alkane counterparts. ic.ac.uk The fragmentation of alkenes is often dominated by allylic cleavage, which is the breaking of a bond adjacent to the double bond. ic.ac.uk For this compound (molecular weight 140.27 g/mol ), the mass spectrum shows a molecular ion at m/z 140. mo.govrsc.org Common fragments are observed from the loss of alkyl radicals such as methyl (CH₃, leading to a peak at m/z 125), ethyl (C₂H₅, m/z 111), and propyl (C₃H₇, m/z 97). mo.gov

While the mass spectra of positional and geometric isomers can be quite similar, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation. ic.ac.uk However, double bond migration can occur after ionization, which can complicate the interpretation and make it challenging to distinguish isomers based solely on their mass spectra. ic.ac.uk Therefore, fragmentation analysis is most powerful when combined with chromatographic separation.

| m/z | Fragment | Reference |

|---|---|---|

| 140 | [M]⁺ (Molecular Ion) | mo.govrsc.org |

| 125 | [M-CH₃]⁺ | mo.gov |

| 111 | [M-C₂H₅]⁺ | mo.gov |

| 97 | [M-C₃H₇]⁺ | mo.gov |

| 55 | - | rsc.org |

| 41 | - | rsc.orgnih.gov |

High-Throughput Analytical Methodologies

In modern chemical research, particularly in fields like catalyst development and process optimization, there is a need to analyze a large number of samples quickly and efficiently. High-throughput analytical methodologies are designed to meet this demand. For alkene research, this often involves automated GC-MS systems capable of running many samples in succession. gcms.cz

The development of rapid GC-MS methods, which significantly reduce the analysis time per sample, allows for the screening of numerous reaction conditions or product streams. gcms.cz These methods often use faster temperature ramps and advanced data processing, including deconvolution algorithms, to separate and identify components in complex mixtures, even when chromatographic peaks overlap. gcms.cz Such approaches are invaluable for studying reactions that produce a variety of decene isomers, including this compound, enabling researchers to quickly assess the isomeric distribution and optimize reaction outcomes. sbras.rursc.org

Biochemical and Biological Research Implications of Unsaturated Hydrocarbons

Role in Pheromone Chemistry and Chemical Ecology

Chemical ecology investigates the role of chemical signals in the interactions between living organisms. nih.gov Pheromones, which are chemicals used for communication between members of the same species, are a central focus of this field. libretexts.orglibretexts.org The structure and stereochemistry of these molecules are paramount to their function.

While many insect pheromones are unsaturated hydrocarbons or their derivatives (such as alcohols, aldehydes, or acetates), trans-3-Decene itself is not widely documented as a primary pheromone component for a specific species. nih.gov However, its structural motif—a ten-carbon chain with a single trans double bond—is representative of the types of molecules frequently found in pheromone blends. nih.gov Pathogens can also influence the chemical profiles of insects, sometimes altering the production of pheromones and other chemical cues. nih.gov

Insects have evolved highly specific receptors that can distinguish between subtle molecular differences, including the position and geometry of double bonds. libretexts.orgnih.gov Therefore, while a specific C10 hydrocarbon might be a pheromone, a closely related isomer may be inactive or even inhibitory. The chemical communication systems in insects are often based on precise ratios of several compounds, where even minor components can be essential for eliciting a full behavioral response. nih.gov

The synthesis of pheromones and their analogues is critical for confirming the structure of natural compounds and for producing them in sufficient quantities for research and agricultural pest management. rsc.org The effectiveness of a synthetic pheromone is highly dependent on the stereochemistry of its double bonds. google.com Several modern synthetic methods allow for the precise control needed to create specific isomers like this compound.

Key strategies for synthesizing specific alkene isomers for pheromone analogues include:

Olefin Metathesis: This powerful reaction, particularly cross-metathesis, allows for the efficient formation of double bonds with high selectivity for the trans (E) or cis (Z) configuration, depending on the catalyst used. nih.gov It is a versatile method for constructing the carbon backbone of many pheromones. google.com

Wittig Reaction and Related Olefinations: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) are classic methods for forming carbon-carbon double bonds. By selecting the appropriate reagents and reaction conditions, these methods can be tuned to favor the formation of either trans or cis isomers.

Alkyne Reductions: The partial reduction of an alkyne (a carbon-carbon triple bond) is a common strategy. Using sodium in liquid ammonia (B1221849) (a dissolving metal reduction) typically yields the trans-alkene, whereas catalytic hydrogenation with a poisoned catalyst like Lindlar's catalyst produces the cis-alkene. nih.gov

Table 1. Synthetic Methods for Pheromone Analogues

| Synthetic Method | Primary Product Isomer | Description |

|---|---|---|

| Olefin Metathesis | Tunable (cis or trans) | Uses ruthenium or molybdenum catalysts to form new double bonds. Catalyst choice determines stereoselectivity. nih.gov |

| Wittig Reaction | Generally cis (unstabilized ylides) or trans (stabilized ylides) | Reacts an aldehyde or ketone with a phosphonium ylide to create an alkene. |

| Dissolving Metal Reduction | trans | Reduces an alkyne to a trans-alkene using an alkali metal (e.g., Na) in liquid ammonia. |

| Lindlar Hydrogenation | cis | Reduces an alkyne to a cis-alkene using a poisoned palladium catalyst that prevents over-reduction to an alkane. nih.gov |

The behavioral response of an insect to a pheromone is a highly specific process mediated by its olfactory system. nih.gov Well-designed bioassays are essential to determine if a chemical is behaviorally active and to understand its function in communication. psu.edu These studies often involve wind tunnels or field traps where insects are exposed to a synthetic chemical, and their responses—such as upwind flight, landing, or mating displays—are quantified. psu.edu

Chemo-orientation, the process of navigating towards or away from a chemical source, relies on the insect's ability to detect concentration gradients and, in many cases, to integrate chemical cues with other sensory information, like wind direction (anemotaxis). psu.edu The precise three-dimensional shape of a molecule like this compound is critical for it to bind effectively to specific receptor proteins in the insect's antennae. This binding event initiates a neural signal that leads to a behavioral response. The distinction between trans and cis isomers is fundamental to this recognition, highlighting the lock-and-key or induced-fit nature of receptor-ligand interactions in the insect's nervous system.

Interactions with Biological Macromolecules and Structures

Beyond chemical ecology, simple unsaturated hydrocarbons can serve as tools and models for studying fundamental biochemical processes, including enzyme catalysis and the biophysics of cell membranes.

Enzymes are biological catalysts that accelerate chemical reactions by binding to reactant molecules, known as substrates, at a specific region called the active site. khanacademy.orgfuturelearn.com The interaction is highly specific, often described by the "lock and key" or, more accurately, the "induced fit" model, where the enzyme's active site adjusts its shape to bind the substrate optimally. khanacademy.orgopenstax.org

Unsaturated hydrocarbons like this compound can serve as potential substrates for several classes of enzymes that catalyze reactions involving carbon-carbon double bonds. nih.gov Biocatalysis with enzymes offers advantages such as high selectivity and mild reaction conditions. libretexts.org The engineering of enzymes to perform specific chemical transformations is a growing field in biotechnology. tudelft.nlnih.gov

Table 2. Enzyme Classes Acting on Unsaturated Hydrocarbons

| Enzyme Class | Type of Reaction on Alkenes | Potential Product from trans-3-Decene |

|---|---|---|

| Oxidoreductases (e.g., P450s, Oxygenases) | Oxidation, such as epoxidation or hydroxylation across the double bond. nih.gov | Decene oxide or decenediol |

| Hydrolases | While primarily acting on esters or amides, some can catalyze addition reactions. mt.com | Not a primary substrate |

| Lyases | Catalyze the addition of groups to double bonds or the formation of double bonds by elimination. mt.com | Addition of water (hydration) to form an alcohol |

| Isomerases | Catalyze the isomerization of molecules, including the conversion between cis and trans isomers of a double bond. mt.com | cis-3-Decene |

The binding of a substrate like this compound into an enzyme's active site is governed by non-covalent interactions and the precise spatial arrangement of amino acid residues. anilmishra.name The enzyme stabilizes the transition state of the reaction, thereby lowering the activation energy and increasing the reaction rate. nih.gov

Biological membranes are complex lipid bilayers that are essential for cellular structure and function. nih.gov Understanding the physical properties of these membranes, such as fluidity, thickness, and lateral pressure, is crucial. Simple molecules like this compound can serve as valuable models in biophysical studies, particularly in molecular dynamics (MD) simulations. nih.govhawaii.edursc.org

MD simulations use computational methods to model the movement and interaction of atoms and molecules over time. researchgate.net By incorporating simple alkanes or alkenes into a simulated lipid bilayer, researchers can isolate and study the specific effects of these molecules on membrane properties. For instance, the presence of a double bond and its geometry (cis vs. trans) significantly affects how lipid chains pack together. Cis double bonds introduce a "kink" into the hydrocarbon chain, increasing membrane fluidity, while the straighter profile of a trans double bond allows for more ordered and rigid packing. indigoinstruments.com

Metabolic Pathways and Biosynthesis (conceptual application to decenes)

While specific metabolic pathways for this compound are not extensively detailed in publicly available research, its biosynthesis can be conceptually understood by examining established pathways for the formation of other unsaturated hydrocarbons, particularly terminal alkenes, in various organisms. A prominent and well-studied mechanism involves the oxidative decarboxylation of fatty acids, a reaction catalyzed by certain cytochrome P450 enzymes. acs.orgnih.gov

Conceptually, the biosynthesis of a decene, such as 1-decene, can be initiated from a corresponding C11 fatty acid. This process is exemplified by the action of enzymes like OleTJE, a cytochrome P450 from Jeotgalicoccus sp. acs.orgnih.gov This enzyme utilizes a cosubstrate, such as hydrogen peroxide, to catalyze the conversion of a fatty acid into a terminal alkene with one less carbon atom. acs.orgnih.gov The reaction proceeds via the formation of a highly reactive iron(IV)-oxo intermediate within the enzyme's active site. acs.org This intermediate is capable of abstracting a hydrogen atom from the fatty acid substrate, initiating a cascade of events that culminates in the cleavage of the carbon-carbon bond and the release of carbon dioxide and the terminal alkene. acs.org

Another conceptual pathway for alkene biosynthesis is observed in insects, which often involves the decarbonylation of fatty aldehydes. nih.govresearchgate.netnih.gov In this mechanism, a fatty acid is first reduced to a fatty aldehyde. Subsequently, an enzyme, often a specialized cytochrome P450 of the CYP4G family, catalyzes the removal of the aldehyde group as formate, carbon monoxide, or carbon dioxide, resulting in the formation of an alkene. nih.govnih.gov Therefore, a C10 aldehyde (decanal) could conceptually be converted to a nine-carbon alkene through this pathway.

These enzymatic systems highlight nature's ability to produce a diverse array of hydrocarbons. The regioselectivity and stereospecificity of these enzymes would be critical in determining the specific isomer of decene produced. For instance, the formation of this compound would necessitate an enzymatic process capable of generating a double bond at the third carbon position with a trans configuration. While the direct enzymatic synthesis of this compound has not been explicitly elucidated, these established biosynthetic principles provide a strong conceptual framework for its potential formation in biological systems.

Exploration of Bioactive Natural Products Containing Related Structural Motifs (e.g., bicyclo[4.4.0]decenes in antibiotics)

The structural motif of a decene ring system is a recurring feature in a variety of bioactive natural products, particularly those exhibiting potent antibiotic properties. The bicyclo[4.4.0]decane/decene framework, also known as a decalin skeleton, is a core component of numerous secondary metabolites isolated from fungi and bacteria. nih.govrsc.org These natural products often display significant and selective antibacterial activities, making them attractive scaffolds for the development of new therapeutic agents to combat antibiotic resistance. nih.govrsc.org

The biosynthesis of these complex molecules frequently involves an intramolecular Diels-Alder (IMDA) reaction, where a linear polyketide precursor containing diene and dienophile moieties cyclizes to form the characteristic bicyclic decalin structure. rsc.orgnih.gov This enzymatic cyclization is a key step in creating the stereochemically complex core of these natural products. nih.gov

Several notable examples of antibiotics containing the bicyclo[4.4.0]decene or a related decalin structure have been identified and characterized. These compounds exhibit a range of antibacterial activities against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Examples of Bioactive Natural Products with Bicyclo[4.4.0]decene Related Motifs:

| Natural Product | Producing Organism | Noteworthy Activity |

| Anthracimycin | Streptomyces sp. | Potent activity against MRSA and Bacillus anthracis. nih.gov |

| Equisetin | Fungal species | Potency against (methicillin-resistant) S. aureus and Bacillus subtilis. nih.gov |

| Hymenosetin | Fungal species | Potency against (methicillin-resistant) S. aureus and Bacillus subtilis. nih.gov |

| Myceliothermophins | Fungal species | Differing levels of potency against (methicillin-resistant) S. aureus and Bacillus subtilis. nih.gov |

| Clerocidin | Oidiodendron truncatum (fungus) | Wide range of activity against Gram-positive and Gram-negative bacteria. nih.gov |

The diverse biological activities of these decalin-containing natural products underscore the pharmacological importance of the bicyclo[4.4.0]decene scaffold. nih.gov The study of these compounds and their biosynthetic pathways not only provides insights into novel enzymatic mechanisms but also offers a platform for the discovery and development of new generations of antibiotics. nih.govrsc.org

Theoretical and Computational Chemistry Studies of Trans 3 Decene

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in understanding the fundamental electronic properties and reactivity of molecules. wikipedia.org These ab initio methods solve the electronic Schrödinger equation to provide detailed information about electron distribution and energy. wikipedia.org

Electronic Structure and Bonding Analysis

The electronic structure of trans-3-decene is characterized by the C=C double bond. Quantum chemical calculations can provide a detailed picture of the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are crucial in determining the molecule's reactivity. For an alkene, the HOMO is typically the π-orbital of the double bond, which is involved in reactions with electrophiles. The LUMO is the corresponding π*-antibonding orbital, which is important in reactions with nucleophiles.

Bonding analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, can quantify the nature of the chemical bonds. For this compound, this would confirm the sp² hybridization of the carbon atoms in the double bond and sp³ hybridization for the rest of the carbon atoms in the alkyl chain. It would also provide insights into hyperconjugation effects, where interactions between the filled C-H or C-C σ-bonds of the alkyl chains and the empty π*-orbital of the double bond contribute to the molecule's stability.

A key feature of the trans isomer is its geometry. Quantum calculations can precisely determine the bond lengths, bond angles, and dihedral angles. For this compound, the C-C=C-C dihedral angle is expected to be approximately 180°, leading to a more linear and stable conformation compared to its cis-counterpart. Quantum mechanics calculations have shown that the energy barriers for rotation around a single bond adjacent to a trans double bond are about 30% lower than those next to a cis double bond. helsinki.fi

Table 1: Calculated Electronic Properties of a Generic Alkene (Illustrative)

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 5-7 eV |

| Dipole Moment | Measure of the net molecular polarity. | ~0 D (for symmetric alkenes) |

| Mulliken Charges | Partial charges on individual atoms. | Small negative charge on C=C carbons |

Note: The values in this table are illustrative for a generic alkene and would need to be specifically calculated for this compound.

Potential Energy Surface Mapping for Reaction Mechanisms

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of the positions of its atoms. numberanalytics.comfiveable.me By mapping the PES, chemists can identify stable molecules (reactants and products) as minima on the surface and transition states as saddle points, which represent the energy barrier for a reaction. fiveable.meumn.edu

For this compound, PES mapping can be used to study various reactions, such as:

Computational methods like Density Functional Theory (DFT) are often employed to construct these surfaces due to their balance of accuracy and computational cost. numberanalytics.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into conformational changes and intermolecular interactions. volkamerlab.org

Conformational Analysis and Dynamics

MD simulations have shown that the presence of a trans double bond leads to greater flexibility in the adjacent single bonds. helsinki.fi This increased rotational freedom allows the hydrocarbon chains to pack more efficiently, leading to a higher order in condensed phases like lipid bilayers. helsinki.fi

Table 2: Torsional Parameters for MD Simulations of Decene Isomers

| Torsional Bond | Description | Relevance |

|---|---|---|

| C-C=C-C | Dihedral angle defining cis/trans isomerism | Fixed in trans for these simulations |

| H-C-C-H (alkyl chain) | Defines the gauche/anti conformations | Determines overall chain flexibility and shape |

Source: Adapted from studies on unsaturated lipids. helsinki.fi

Interactions in Condensed Phases and Biological Environments

In a liquid or solid state, the properties of this compound are governed by its interactions with neighboring molecules. MD simulations are well-suited to study these interactions, which are primarily van der Waals forces. The more linear shape of this compound allows for stronger intermolecular interactions compared to the kinked structure of cis-3-decene (B91391). This can influence physical properties such as boiling point and density.

MD simulations have been performed on pure hydrocarbons, including cis/trans-3-decene, in the condensed phase. helsinki.fi These simulations, often starting with hundreds of molecules in a simulation box, can predict macroscopic properties like density with high accuracy, often within 1% of experimental values. helsinki.fi

In biological contexts, such as cell membranes, the geometry of unsaturated fatty acids is critical. While this compound itself is not a common biological molecule, its behavior can serve as a model for understanding the effects of trans fats. The straighter shape of trans isomers allows them to pack more tightly within a lipid bilayer, potentially altering membrane fluidity and function. helsinki.fi The physical interactions within these condensed phases create unique solvent environments that can impact the structure and function of embedded proteins and other molecules. nih.gov

Computational Modeling of Catalytic Processes

Computational modeling is an indispensable tool for understanding and designing catalysts for chemical transformations. simonsfoundation.orgschrodinger.com For reactions involving this compound, such as hydrogenation or metathesis, computational models can elucidate reaction mechanisms and predict catalyst performance.

The catalytic hydrogenation of alkenes to alkanes is a fundamental industrial process. Computational models, often using DFT, can be used to study the interaction of this compound with the surface of a metal catalyst (e.g., Palladium, Platinum). These models can reveal the preferred adsorption geometry of the alkene on the catalyst surface and the energy barriers for the stepwise addition of hydrogen atoms.

Similarly, olefin metathesis, a powerful reaction for forming new C=C bonds, can be modeled. These calculations would involve studying the mechanism of the reaction catalyzed by transition metal complexes, such as those containing Ruthenium. The PES for the formation of the key metallacyclobutane intermediate can be calculated to understand the factors controlling the reaction's efficiency and selectivity.

The goal of these computational studies is often to gain a molecular-level understanding that can guide the development of more efficient and selective catalysts. schrodinger.com By combining electronic structure calculations with molecular dynamics, researchers can model the dynamic nature of catalytic processes. acs.org

Development and Validation of Computational Force Fields for Unsaturated Hydrocarbons

In the realm of theoretical and computational chemistry, force fields are a foundational tool, providing the empirical potential energy functions necessary for molecular mechanics and molecular dynamics simulations. aip.org At their core, these force fields approximate the complex quantum mechanical interactions within a system using a set of classical analytic functions that describe the energy as a function of atomic coordinates. aip.orgd-nb.info This classical approximation enables the simulation of large molecular systems, such as those containing this compound, over timescales that are inaccessible to more computationally expensive ab initio methods. aip.org The development of accurate force fields for unsaturated hydrocarbons is critical for reliably predicting their structural, dynamic, and thermodynamic properties.

The process of developing a force field is iterative and involves two key stages: parameterization and validation. neutron-sciences.org Parameterization is the process of determining the optimal values for the functions and parameters within the force field equation. This is typically achieved by fitting them to a combination of high-level quantum mechanical (QM) calculations and experimental data for a set of representative small molecules. d-nb.infoneutron-sciences.org For unsaturated hydrocarbons like this compound, this includes data on bond lengths, bond angles, torsional barriers, and non-bonded interactions. d-nb.infohelsinki.fi Validation involves testing the finalized parameters on systems and properties that were not included in the initial parameterization to ensure the force field's transferability and predictive accuracy. neutron-sciences.org

Several widely used force fields, such as OPLS (Optimized Potentials for Liquid Simulations), AMBER, CHARMM, and GROMOS, have been developed to simulate a broad range of organic and biological molecules, including unsaturated hydrocarbons. aip.orgneutron-sciences.org

Research Findings and Parameterization for Alkenes

A significant challenge in modeling unsaturated hydrocarbons is accurately capturing the unique electronic and steric effects of the carbon-carbon double bond. Specific parameterization is often required to account for the differences between cis and trans isomers and the influence of the double bond on adjacent single bonds.

A notable study focused on specifically parameterizing cis and trans mono-unsaturated lipids for a force field compatible with the OPLS-AA (all-atom) framework. helsinki.fi This work involved molecular dynamics simulations of pure cis/trans-3-decene and cis/trans-5-decene in the condensed phase. helsinki.fi The researchers performed quantum mechanical calculations to derive new torsional parameters for the double bond and the adjacent single bonds. helsinki.fi A key finding was that the rotational energy profiles for the single bonds next to the double bond were substantially different between the cis and trans isomers, with the acyl chains of trans isomers exhibiting greater flexibility due to lower rotational barriers. helsinki.fi

Recent advancements have led to updated force fields like OPLS/2020, which was specifically improved for modeling unsaturated hydrocarbons, among other molecules. acs.orgnih.gov This updated force field was tested on 60 liquids and showed improved performance in reproducing experimental data for pure liquids. acs.orgnih.gov

The tables below summarize key aspects of force field development and performance for unsaturated hydrocarbons.

Table 1: Comparison of Computational Methods for Relative Energies of n-Decene Isomers

Quantum chemical calculations have been used to determine the relative stabilities of various n-decene isomers. These studies highlight the challenges and successes of different computational methods in reproducing experimental energy differences. A study comparing Hartree-Fock, DFT, and correlated ab initio methods found that electron correlation was crucial for accurately describing the relative energies of cis-isomers. rsc.org Furthermore, the inclusion of dispersion corrections in DFT calculations, such as in the B3LYP-D3 functional, significantly improved the agreement with experimental data. rsc.org

| Computational Method | Mean Unsigned Error (kJ mol⁻¹) vs. Experiment | Key Finding |

| BP86 | 2.89 | Standard DFT functional shows significant deviation. |

| BP86-D3 | 1.33 | Adding dispersion corrections improves accuracy. rsc.org |

| B3LYP | 1.69 | Hybrid functional performs better than standard DFT. |

| B3LYP-D3 | 0.91 | Dispersion-corrected hybrid functional shows the best agreement with experiment. rsc.org |

| General Finding | N/A | trans configurations are consistently found to be 4–6.5 kJ mol⁻¹ lower in energy (more stable) than their cis counterparts in calculations. rsc.org |

Table 2: Typical Force Field Parameters for Unsaturated Hydrocarbons

A force field is composed of several terms that describe the energy of the molecule as a function of its geometry. For unsaturated hydrocarbons, specific attention must be paid to the parameters governing the double bond and its local environment.

| Parameter Type | Description | Basis for Parameterization |

| Bond Stretching | Describes the energy change associated with stretching or compressing a covalent bond from its equilibrium length. | Quantum Mechanics, Spectroscopic Data |

| Angle Bending | Describes the energy change from deforming a bond angle from its equilibrium value. | Quantum Mechanics, Spectroscopic Data |

| Torsional (Dihedral) | Describes the energy barrier to rotation around a chemical bond. Crucial for conformational properties and differences between cis/trans isomers. | Quantum Mechanics (Rotational Energy Profiles) helsinki.fi |

| Non-Bonded (van der Waals) | Models the short-range repulsive and long-range attractive forces between atoms (e.g., using a Lennard-Jones potential). | Experimental Liquid Properties (e.g., density, heat of vaporization) |

| Non-Bonded (Electrostatic) | Models the Coulombic interactions between atoms based on partial atomic charges. | Quantum Mechanics (Charge Distribution), Experimental Thermodynamic Data neutron-sciences.orgrsc.org |

Validation of Force Fields

The validation of a newly developed or modified force field is essential to establish its reliability. This is typically done by using the force field to run molecular simulations and comparing the calculated bulk properties against known experimental values.

The Delft molecular mechanics force field, developed for saturated and non-conjugated unsaturated hydrocarbons, was validated by calculating heats of formation for 100 different compounds, yielding an average absolute difference from experimental values of just 1.02 kJ mol⁻¹. rsc.org It also accurately reproduced geometries and IR frequencies. rsc.org The OPLS/2020 force field demonstrated its validity through improved predictions of key liquid properties. acs.orgnih.gov

Table 3: Performance of Validated Force Fields for Unsaturated Hydrocarbons

This table shows the average unsigned errors for key physical properties calculated using simulations with modern, validated force fields compared to experimental data.

| Force Field | Property | Average Unsigned Error |

| OPLS/2020 | Liquid Density | 0.01 g/cm³ acs.orgnih.gov |

| OPLS/2020 | Heat of Vaporization | 0.2 kcal/mol acs.orgnih.gov |

| OPLS/2020 | Free Energy of Hydration | 1.2 kcal/mol acs.orgnih.gov |

| Delft Force Field | Heat of Formation | 1.02 kJ mol⁻¹ (approx. 0.24 kcal/mol) rsc.org |

These validation studies show that modern, well-parameterized force fields can provide reasonable to excellent agreement with experimental data for a wide range of properties of unsaturated hydrocarbons. acs.orgnih.govrsc.org The specific parameterization for molecules like this compound within frameworks like OPLS-AA further enhances the accuracy for studying complex systems containing these molecules. helsinki.fi

Environmental Fate and Ecotoxicological Research Considerations

Biodegradation Pathways in Environmental Systems

The persistence of trans-3-Decene in the environment is largely determined by its susceptibility to biodegradation. As an unsaturated hydrocarbon, its degradation is expected to proceed via several microbial-mediated pathways. While specific studies on this compound are not extensively detailed in the available literature, general alkene biodegradation pathways can be inferred.

Microorganisms in soil and water can utilize alkenes as a carbon source. The initial step in the aerobic biodegradation of an alkene like this compound typically involves the oxidation of the carbon-carbon double bond or the terminal methyl group. Common pathways include:

Oxidation of the double bond: This can lead to the formation of an epoxide, which is then hydrolyzed to a diol.

Hydroxylation of the terminal carbon: This forms a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.

β-oxidation: Following initial oxidation, the resulting fatty acid-like intermediates can be broken down through the β-oxidation pathway to produce acetyl-CoA, which enters the citric acid cycle for energy production.

Ultimately, complete biodegradation in aerobic environments is expected to break down the compound into carbon dioxide and water. industrialchemicals.gov.au The rate of degradation can be influenced by various environmental factors, including temperature, pH, oxygen availability, and the presence of adapted microbial communities. acs.orgnih.gov For instance, studies on other organic pollutants have shown that biodegradation rates in intact soil systems can be limited by the diffusion of the contaminant and oxygen. acs.org

Environmental Transformation Product Analysis

Identifying the intermediate compounds formed during the degradation of this compound is crucial for a complete environmental assessment, as these transformation products may have their own toxicological profiles. The analysis of these products typically involves sophisticated analytical techniques.

Key Analytical Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for separating and identifying volatile organic compounds and their metabolites in environmental samples. It allows for the differentiation of isomers based on their distinct fragmentation patterns and chromatographic retention times.

Isotope Labeling: Using isotopes like ¹³C in studies can help trace the metabolic fate of this compound and definitively identify its transformation products.

Potential Transformation Products: Based on known alkene reactivity, the environmental transformation of this compound could yield several types of products :

Epoxides

Alcohols (e.g., Decan-3-ol, Decan-4-ol)

Aldehydes

Ketones

Carboxylic acids

The table below summarizes potential transformation products and the analytical methods used to identify them.

| Potential Transformation Product Class | Common Analytical Technique |

| Epoxides, Alcohols, Aldehydes, Ketones | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Carboxylic Acids | GC-MS after derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Isomer Differentiation | High-Resolution GC-MS, Isotope Labeling Studies |

Ecotoxicity Assessment Methodologies

A thorough ecotoxicity assessment is necessary to determine the potential harm this compound could pose to living organisms. This involves a battery of standardized tests on representative species from different trophic levels. europa.eu In the absence of specific data for this compound, a read-across approach from structurally similar olefins like octadecene is a common practice. oecd.orgeuropa.eu

The assessment typically includes evaluating effects on aquatic and terrestrial ecosystems. europa.eu

Aquatic Ecotoxicity Testing:

Short-term toxicity to fish: (e.g., 96-hour LC50 test)

Long-term toxicity to fish: (e.g., early life stage toxicity test)

Short-term toxicity to aquatic invertebrates: (e.g., 48-hour EC50 test on Daphnia magna)

Long-term toxicity to aquatic invertebrates: (e.g., reproduction test)

Toxicity to aquatic algae and cyanobacteria: (e.g., 72-hour growth inhibition test)

Terrestrial Ecotoxicity Testing:

Toxicity to soil microorganisms: (e.g., nitrogen transformation test)

Toxicity to terrestrial plants: (e.g., seedling emergence and growth test)

Toxicity to soil macroorganisms: (e.g., earthworm acute toxicity test)

The table below outlines the standard endpoints for ecotoxicological evaluation based on methodologies for similar alkenes. europa.eu

| Ecosystem Compartment | Test Type | Standard Endpoint |

| Aquatic | Short-term Fish Toxicity | LC50 (Lethal Concentration, 50%) |

| Short-term Invertebrate Toxicity | EC50 (Effective Concentration, 50%) | |

| Algae Growth Inhibition | ErC50 (Concentration causing 50% reduction in growth rate) | |

| Terrestrial | Earthworm Acute Toxicity | LC50 (Lethal Concentration, 50%) |

| Plant Growth Test | EC50 (Effective Concentration, 50%) | |

| Soil Microorganism Function | >25% effect on nitrogen transformation |

The results of these tests are used to determine the Predicted No-Effect Concentration (PNEC), which is the concentration below which unacceptable effects on the ecosystem are not expected to occur. industrialchemicals.gov.au

Research on Waste Management and Environmental Risk Assessment

Effective waste management and a comprehensive risk assessment are essential to mitigate any potential environmental harm from this compound. enviroessentials.com.au

Waste Management: For chemical waste like this compound, controlled incineration with flue gas scrubbing is a recommended disposal method. chemicalbook.com This ensures the complete destruction of the compound, preventing its release into the environment. chemicalbook.com Containers should be thoroughly rinsed before recycling or reconditioning. chemicalbook.com It is critical to prevent the discharge of this compound into sewer systems or waterways. chemicalbook.com

Environmental Risk Assessment: The environmental risk assessment (ERA) for a chemical is a systematic process that involves several key stages enviroessentials.com.au:

Hazard Identification: Determining the intrinsic hazardous properties of the substance through ecotoxicity testing. enviroessentials.com.au

Exposure Assessment: Estimating the Predicted Environmental Concentration (PEC) based on production volumes, use patterns, and release scenarios. astrazeneca.com

Effects Assessment: Determining the Predicted No-Effect Concentration (PNEC) from ecotoxicity data. industrialchemicals.gov.au

Risk Characterization: Comparing the PEC with the PNEC. The risk is generally considered to be low if the PEC/PNEC ratio is less than 1. astrazeneca.com

For a substance like this compound, which may be used in industrial settings, the risk assessment would consider potential releases during formulation, use, and disposal. industrialchemicals.gov.au Given its properties, discharge into the environment should be avoided. chemicalbook.com

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for distinguishing trans-3-Decene from its structural isomers (e.g., cis-3-Decene)?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with dual library matching (e.g., NIST62.LIB and WILEY229.LIB) is critical. Focus on retention indices (RetIndex) and baseline peak analysis. For example, this compound exhibits a baseline peak at 41.05 under standardized conditions, but isomer differentiation requires comparing fragmentation patterns across collision energies .

- Experimental Design Tip : Calibrate instruments using reference standards for each isomer and replicate analyses to confirm retention time consistency.

Q. How can researchers optimize synthesis protocols for this compound to minimize isomerization?

- Methodological Answer : Control reaction temperature and catalyst selection (e.g., palladium-based catalysts) to favor trans-configuration. Monitor reaction progress using real-time FTIR to detect undesired intermediates. Post-synthesis purification via fractional distillation under inert atmospheres reduces contamination .

- Data Validation : Cross-validate purity using NMR (e.g., coupling constants in spectra) and GC-MS retention indices.

Advanced Research Questions

Q. How do computational methods (e.g., DFT calculations) resolve contradictions in thermodynamic stability data between this compound and cis isomers?

- Methodological Answer : Perform density functional theory (DFT) calculations to compare steric strain and electronic energies. Validate computational results against experimental enthalpy data (e.g., calorimetry). For example, this compound’s lower steric hindrance often correlates with higher stability, but discrepancies may arise from solvent effects in experimental setups .

- Contradiction Analysis : Replicate studies under varying solvent polarities and compare with computational solvation models to identify systematic biases.

Q. What mechanistic insights can be gained from studying this compound’s reactivity in catalytic hydrogenation versus epoxidation?

- Methodological Answer : Design kinetic experiments (e.g., time-resolved GC-MS) to track regioselectivity and stereochemical outcomes. For hydrogenation, monitor catalyst poisoning effects using TEM; for epoxidation, employ chiral HPLC to assess enantiomeric excess. Contrast results with cis-3-Decene to isolate steric vs. electronic influences .

- Data Interpretation : Use Hammett plots or Eyring equations to correlate reaction rates with substituent effects.

Q. How do temperature gradients in GC-MS systems affect the reproducibility of this compound quantification in complex mixtures?

- Methodological Answer : Conduct temperature-ramped GC-MS trials (e.g., 30°C to 250°C at 10°C/min) to map elution profiles. Statistical analysis (e.g., ANOVA) of peak area variability across replicates identifies optimal isothermal conditions. Reference highlights baseline shifts at higher temperatures, necessitating post-run baseline correction algorithms .

- Quality Control : Implement internal standards (e.g., deuterated decene analogs) to normalize instrument drift.

Methodological Guidelines for Research Design

- Literature Review : Prioritize studies using NIST/Wiley libraries for isomer identification and avoid uncited commercial databases (e.g., benchchem.com ) due to reliability concerns .

- Ethical Data Reporting : Disclose baseline correction methods and collision energy settings in GC-MS to enable replication .

- Handling Contradictions : Use triangulation (e.g., experimental, computational, and spectroscopic data) to resolve conflicting stability or reactivity claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.